molecular formula C17H24FNO6 B5013700 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B5013700
M. Wt: 357.4 g/mol
InChI Key: XMOLJNCISUQGBQ-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid is a chemical compound with the molecular formula C15H22FNO2. It is known for its unique structure, which includes a piperidine ring and a fluorophenoxy group.

Properties

IUPAC Name

1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2.C2H2O4/c16-14-6-2-3-7-15(14)19-13-12-18-11-10-17-8-4-1-5-9-17;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLJNCISUQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid can be compared with other similar compounds such as:

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